Insulin is produced in the pancreas by beta cells. The His(B16)- variant is synthesized through recombinant DNA technology, which allows for precise modifications to the insulin molecule. The original insulin gene is manipulated to incorporate the desired amino acid change, leading to the production of this specific analog in expression systems such as yeast or bacteria .
Insulin, His(B16)- falls under the category of therapeutic proteins and specifically belongs to insulin analogs. These are designed to mimic or enhance the effects of natural insulin while potentially offering advantages such as reduced risk of hypoglycemia or improved glycemic control in diabetic patients.
The synthesis of Insulin, His(B16)- typically involves several key steps:
Technical details include optimizing conditions for high yield and activity, which may involve varying temperature, pH, and induction times during expression .
The molecular structure of Insulin, His(B16)- retains the characteristic features of human insulin but includes a histidine residue at position B16 of the B-chain.
Insulin, His(B16)- undergoes several chemical reactions that are crucial for its function:
The mechanism by which Insulin, His(B16)- exerts its effects involves:
Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and stability assessments under various denaturing conditions .
Insulin, His(B16)- has several important applications in medical science:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: